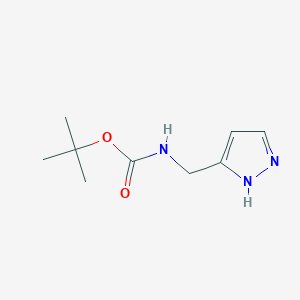

![molecular formula C11H20N2O2 B3093934 tert-Butyl [3,3'-biazetidine]-1-carboxylate CAS No. 1251018-87-7](/img/structure/B3093934.png)

tert-Butyl [3,3'-biazetidine]-1-carboxylate

Descripción general

Descripción

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . It is a colorless, flammable liquid . It is sparingly soluble in water, with a tendency to undergo hydrolysis to the corresponding tert-butyl alcohol .

Synthesis Analysis

The process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate by using glycine as raw material has been reported . The process employs glycine and ethyl tert-butyl ester to synthesize tert-butyl glycinate under catalysis of acid .Molecular Structure Analysis

The tert-butyl group is the simplest tertiary alcohol, with a formula of (CH3)3COH . Its isomers are 1-butanol, isobutanol, and butan-2-ol .Chemical Reactions Analysis

Organic peroxides, such as hydrogen peroxide, cumene hydroperoxide (CHP), and tert-butyl hydroperoxide ((CH3)3COOH) (so-called TBHP), are extremely sensitive to thermal sources and are incompatible with impurities . The thermal decomposition of organic peroxides (OPs) makes progress because of their unstable peroxy bonds (–O–O–), which is a weak bond and could be broken readily, leading to a thermal explosion or runaway reaction, if the reaction is out of control .Physical And Chemical Properties Analysis

Tert-Butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether .Aplicaciones Científicas De Investigación

1. tert-Butylation of Carboxylic Acids and Alcohols The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . It is therefore frequently used as a protecting group for the carboxylic acid functionality of amino acids . Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .

Applications in Organic Synthesis

Due to its unique structural feature and wide application, Tert-Butyl Nitrite (TBN) holds a prominent and great potential in organic synthesis . The applications of TBN in areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as a source of oxygen and nitrogen have been studied .

Interactions with Proteins

This compound has been used in studies investigating the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .

Mecanismo De Acción

Target of Action

It’s worth noting that tert-butanol, a related compound, has been shown to interact with several targets, including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play various roles in cellular processes, including RNA processing, glucose metabolism, protein synthesis, and calcium signaling .

Mode of Action

Tert-butyl groups, in general, are known for their unique reactivity patterns due to their steric bulk . They readily abstract acidic protons from substrates, but their steric bulk inhibits them from participating in nucleophilic substitution .

Biochemical Pathways

Tert-butyl groups have been implicated in various biosynthetic and biodegradation pathways .

Pharmacokinetics

The related compound, tert-butanol, is known to be poorly absorbed through the skin but rapidly absorbed if inhaled or ingested .

Result of Action

The related compound, tert-butanol, is known to have a sedative or anesthetic effect at high doses .

Action Environment

It’s worth noting that the related compound, tert-butanol, is known to react with ethers , suggesting that the presence of certain chemicals in the environment could potentially affect its stability and reactivity.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8/h8-9,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVNTVBRODLLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [3,3'-biazetidine]-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)ethyl]-2-methylalanine](/img/structure/B3093855.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3093866.png)

![Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B3093907.png)

![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester](/img/structure/B3093909.png)

![Racemic trans-dihydrogen-2-boc-octahydro-cyclopenta[c]pyrrol-4-ylamine](/img/structure/B3093915.png)

![Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid](/img/structure/B3093922.png)

![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3093929.png)

![cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B3093941.png)